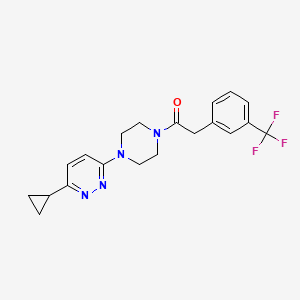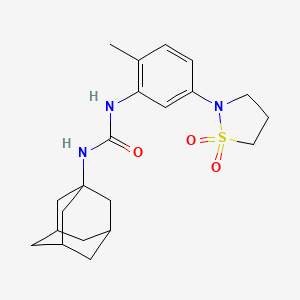![molecular formula C17H27N3O2 B2494382 3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2175884-40-7](/img/structure/B2494382.png)
3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of heterocyclic compounds like the one often involves multistep chemical reactions that introduce various functional groups into the core structure, enhancing its reactivity and potential biological activity. The synthesis involves strategic functionalization of the piperidine and pyrimidine rings through reactions such as Michael addition, ring closure reactions, and catalytic hydrogenation. These methods provide access to a wide range of derivatives with diverse substituents, crucial for the exploration of biological activities and physicochemical properties (Desai, Makwana, & Senta, 2016), (Pragst, Liebscher, Boche, & Köppel, 1988).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These analyses provide detailed insights into the electronic distribution, molecular conformation, and overall geometry of the molecules, which are critical for understanding their reactivity and interaction with biological targets (Fatma et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound likely involve functional group transformations that leverage the reactive sites on the piperidine and pyrimidine rings. These could include nucleophilic substitutions, additions to the double bond, and transformations of the hydroxyl group into esters or ethers, providing a pathway to a diverse library of compounds with varied biological activities. The presence of the piperidine and pyrimidine rings also suggests potential for ring-opening reactions under certain conditions, further diversifying the chemical space accessible from this scaffold (Boto et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their potential application in drug development or material science. These properties are influenced by the molecular structure, particularly the presence and position of functional groups, which can impact hydrogen bonding, molecular packing, and interactions with solvents or biological molecules. Such analyses are essential for predicting the behavior of these compounds in various environments (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and photostability, are defined by the molecular structure. The presence of a hydroxycyclohexyl group and a dihydropyrimidinone core suggests specific sites for chemical reactivity and potential interactions. Such analyses enable the prediction of reaction pathways, interaction with biological targets, and stability under physiological conditions, which are paramount for the development of therapeutic agents or functional materials (Orozco et al., 2009).
科学的研究の応用
Molecular Structure Analysis
Research on compounds structurally related to 3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one often focuses on their molecular configuration and crystal structure. For instance, the study of paliperidonium nitrate revealed insights into the molecular salt's conformation, including the chair conformation of the piperidine ring and the half-chair conformation of the ring bearing the hydroxy group. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds (Ji-Long Ge & Yang‐Hui Luo, 2012).
Antimicrobial Activity
Several derivatives structurally similar to the compound have been synthesized and tested for their antimicrobial properties. For example, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were created and showed significant antimicrobial activity against various microbial strains. This highlights the potential for developing new antimicrobial agents based on modifications of the core structure (N. Desai, Atul H. Makwana, & R. Senta, 2016).
Pharmacological Antagonist Activity
Compounds with structural similarities to 3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one have been studied for their antagonist activity, particularly against receptors such as 5-HT2. Such studies contribute to the development of new therapeutic agents for conditions related to receptor dysregulation, demonstrating the compound's relevance in neuropsychopharmacology (Y. Watanabe et al., 1992).
Material Science and Bioactive Compound Synthesis
The chemical framework of 3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is versatile, allowing for the synthesis of various bioactive heterocyclic compounds. These compounds are pivotal in material science, especially in creating polyamides with specific properties like solubility and molecular weight. Such research paves the way for new materials with tailored properties for diverse applications (M. Hattori & M. Kinoshita, 1979).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
特性
IUPAC Name |
3-[[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c21-16-4-9-18-14-20(16)12-15-5-10-19(11-6-15)13-17(22)7-2-1-3-8-17/h4,9,14-15,22H,1-3,5-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQGIBGXAWTQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC(CC2)CN3C=NC=CC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

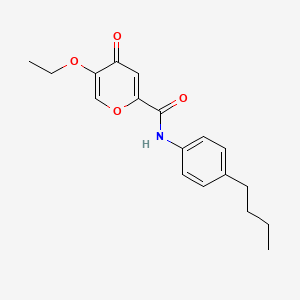
![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2494303.png)

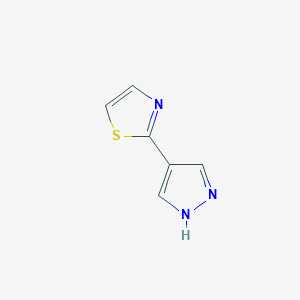
![2-({4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-phenylacetamide](/img/structure/B2494310.png)

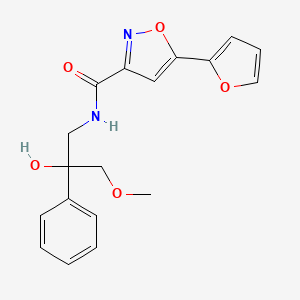
![1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2494314.png)
![3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494316.png)
![4H,5H-Imidazo[1,2-A]quinazolin-5-one](/img/structure/B2494318.png)
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)
